Cas no 84366-69-8 ((2R)-2-[(9Z)-octadec-9-enoyloxy]-3-[(9Z)-octadec-9-en-1-yloxy]propyl 2-(trimethylammonio)ethyl phosphate)

(2R)-2-[(9Z)-octadec-9-enoyloxy]-3-[(9Z)-octadec-9-en-1-yloxy]propyl 2-(trimethylammonio)ethyl phosphate structure
84366-69-8 structure
Product Name:(2R)-2-[(9Z)-octadec-9-enoyloxy]-3-[(9Z)-octadec-9-en-1-yloxy]propyl 2-(trimethylammonio)ethyl phosphate
CAS No:84366-69-8
MF:C44H86NO7P
MW:772.129915714264
CID:1822782
PubChem ID:6443062
Update Time:2025-04-21

(2R)-2-[(9Z)-octadec-9-enoyloxy]-3-[(9Z)-octadec-9-en-1-yloxy]propyl 2-(trimethylammonio)ethyl phosphate Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-[(9Z)-octadec-9-enoyloxy]-3-[(9Z)-octadec-9-en-1-yloxy]propyl 2-(trimethylammonio)ethyl phosphate
    • 1-(CIS-9-OCTADECEN-1-YL)-2-OLEOYL-SN-GLYCERO-3-PHOSPHORYLCHOLINE
    • 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-((1-oxo-9-octadecenyl)oxy)-, inner salt, 4-oxide, (R-(Z,Z))-
    • 84366-69-8
    • Inchi: 1S/C44H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,43H,6-19,24-42H2,1-5H3/b22-20-,23-21-/t43-/m1/s1
    • InChI Key: SLADRSJRKVHHAA-OGBAOCDQSA-N
    • SMILES: P(=O)([O-])(OC[C@@H](COCCCCCCCC/C=C\CCCCCCCC)OC(CCCCCCC/C=C\CCCCCCCC)=O)OCC[N+](C)(C)C

Computed Properties

  • Exact Mass: 771.61419108g/mol
  • Monoisotopic Mass: 771.61419108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 53
  • Rotatable Bond Count: 42
  • Complexity: 896
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 14.1
  • Topological Polar Surface Area: 94.1Ų
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